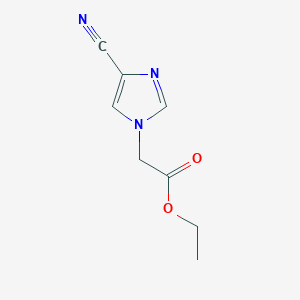

ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate

Description

Introduction to Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate

This compound stands as a representative example of functionalized imidazole derivatives that have become increasingly important in modern synthetic chemistry. The compound exemplifies the successful integration of multiple functional groups within a single molecular framework, combining the aromatic character of the imidazole ring with the reactivity of both cyano and ester functionalities. This molecular design creates opportunities for diverse chemical transformations and applications across multiple domains of chemistry. The compound's significance extends beyond its immediate synthetic utility, as it serves as a model system for understanding the behavior of substituted imidazoles in various chemical environments.

The development and study of this compound reflects broader trends in heterocyclic chemistry, where researchers continuously seek to create molecules that combine multiple reactive sites with predictable and controllable reactivity patterns. The strategic placement of the cyano group at the 4-position of the imidazole ring, coupled with the acetate ester linkage through the nitrogen atom, creates a compound with well-defined electronic properties and synthetic potential. This architectural approach has proven particularly valuable in the design of intermediates for pharmaceutical research and advanced materials development.

Contemporary research has demonstrated that compounds of this structural class exhibit remarkable versatility in synthetic applications, serving as precursors to more complex heterocyclic systems and as building blocks for biologically active molecules. The presence of the cyano group significantly influences the electronic character of the imidazole ring, enhancing its reactivity toward nucleophilic attack while simultaneously providing opportunities for further functionalization through nitrile chemistry. This dual reactivity profile makes this compound an attractive target for synthetic chemists working in diverse areas of chemical research.

Structural Overview and Nomenclature

This compound possesses the molecular formula C8H9N3O2 with a molecular weight of 179.18 grams per mole. The compound's structure can be systematically described through its Simplified Molecular Input Line Entry System representation as CCOC(=O)CN1C=C(N=C1)C#N, which clearly delineates the connectivity pattern between the various functional groups. The International Chemical Identifier for this compound is InChI=1S/C8H9N3O2/c1-2-13-8(12)5-11-4-7(3-9)10-6-11/h4,6H,2,5H2,1H3, providing a standardized description of its molecular structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "acetate" indicates the presence of the acetate ester functionality, while the substituent "2-(4-cyano-1H-imidazol-1-yl)" describes the imidazole ring system attached through its nitrogen atom to the alpha carbon of the acetate group. The "4-cyano" designation specifically identifies the position of the cyano group on the imidazole ring, which is crucial for understanding the compound's reactivity and properties. Alternative naming systems may refer to this compound as ethyl 2-(4-cyanoimidazol-1-yl)acetate, reflecting common variations in chemical nomenclature practices.

The three-dimensional structure of this compound features a planar imidazole ring system with the cyano group extending linearly from the 4-position carbon atom. The acetate ester group maintains a relatively flexible conformation, allowing for rotational freedom around the carbon-nitrogen bond connecting the imidazole ring to the acetate moiety. This structural flexibility contributes to the compound's ability to adopt various conformations in different chemical environments, influencing its reactivity and binding properties.

Spectroscopic characterization of this compound reveals characteristic features associated with each functional group present in the molecule. The cyano group typically exhibits a strong absorption in infrared spectroscopy around 2200-2260 wavenumbers, while the ester carbonyl appears near 1735 wavenumbers. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments, with the imidazole protons appearing as distinct signals that can be used for structural confirmation and purity assessment.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9N3O2 | |

| Molecular Weight | 179.18 g/mol | |

| SMILES Notation | CCOC(=O)CN1C=C(N=C1)C#N | |

| InChI Key | RICHBBLPKXJZLP-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The development of this compound and related compounds can be traced to the foundational work in imidazole chemistry that began in the mid-nineteenth century. Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering work established the fundamental synthetic approach to imidazole ring systems and laid the groundwork for subsequent developments in heterocyclic chemistry. The Debus synthesis, despite producing relatively low yields, remained a standard method for creating carbon-substituted imidazoles and demonstrated the feasibility of constructing these important heterocyclic systems through controlled chemical processes.

The evolution of imidazole chemistry throughout the late nineteenth and early twentieth centuries saw the development of numerous synthetic methodologies that expanded the scope of accessible imidazole derivatives. Researchers recognized early on that imidazole rings could serve as versatile scaffolds for incorporating additional functional groups, leading to the exploration of substitution patterns that would enhance the utility of these compounds in synthetic applications. The introduction of cyano groups into imidazole systems represented a significant advancement, as these electron-withdrawing substituents dramatically altered the electronic properties of the parent heterocycle and opened new avenues for chemical reactivity.

Contemporary synthetic approaches to cyanoimidazole derivatives have benefited from advances in reaction monitoring and process optimization. Research has demonstrated the development of convenient two-step, one-pot methods for the facile synthesis of cyanoimidazoles, utilizing integrated reaction-monitoring techniques to interrogate each transformation independently. These modern methodologies have revealed that the formation of key hemiaminal intermediates in cyanoimidazole synthesis is complicated by multiple equilibrium processes, creating oligomers and potentially resulting in unproductive dimerization reactions. However, through careful optimization of reaction conditions, including temperature, hydrogen ion concentration, and substrate concentrations, researchers have achieved high conversion rates to the desired cyanoimidazole products.

The historical development of synthetic methods for compounds like this compound reflects broader trends in organic chemistry toward more efficient and selective synthetic protocols. Early synthetic approaches often required harsh reaction conditions and produced modest yields, but contemporary methods have benefited from improved understanding of reaction mechanisms and the development of more sophisticated catalytic systems. The synthesis of this compound typically involves condensation reactions between ethyl glyoxalate and 4-cyanoimidazole, often facilitated by bases such as sodium hydride or potassium carbonate.

The recognition of 4-cyanoimidazole as a crucial intermediate in various synthetic pathways has further emphasized the historical importance of these compounds in heterocyclic chemistry. Research has shown that 4-cyanoimidazole derivatives serve as useful intermediates in the synthesis of hypoxanthine derivatives, nucleosides, and nucleotides, highlighting their significance in biochemical and pharmaceutical applications. This historical context demonstrates how the development of compounds like this compound represents the culmination of more than 160 years of research and development in imidazole chemistry, building upon foundational discoveries to create increasingly sophisticated and useful synthetic intermediates.

Properties

IUPAC Name |

ethyl 2-(4-cyanoimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)5-11-4-7(3-9)10-6-11/h4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICHBBLPKXJZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154030-58-6 | |

| Record name | ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The compound ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate can be synthesized by nucleophilic substitution reactions involving imidazole derivatives and alkylating agents bearing ester functionalities. The key step is the formation of the imidazole-1-yl acetic acid ethyl ester framework, followed by introduction of the cyano group at the 4-position of the imidazole ring.

Preparation via Alkylation of 4-cyanoimidazole

A common and practical method involves the alkylation of 4-cyanoimidazole with ethyl bromoacetate or ethyl chloroacetate under basic conditions:

- Starting materials: 4-cyano-1H-imidazole, ethyl bromoacetate (or ethyl chloroacetate)

- Base: Typically, a mild base such as potassium carbonate or triethylamine is used to deprotonate the imidazole nitrogen, increasing nucleophilicity.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction.

- Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures (50–80°C) for several hours.

- Workup: The reaction mixture is quenched with water, followed by extraction with an organic solvent (e.g., ethyl acetate). Purification is achieved by column chromatography or recrystallization.

This method yields this compound with moderate to good yields (typically 60–85%) depending on reaction conditions and purity of reagents.

Alternative Synthetic Routes from Imidazoleacetic Acid Derivatives

Patent US4379927A describes processes for the preparation of imidazoleacetic acid derivatives, which can be adapted for this compound synthesis:

- Step 1: Preparation of imidazoleacetic acid derivatives via reaction of imidazole with haloacetic acid or its esters.

- Step 2: Introduction of the cyano group at the 4-position of the imidazole ring through selective substitution reactions or via precursor imidazole nitrile compounds.

- Step 3: Esterification of the imidazoleacetic acid intermediate with ethanol under acidic or catalytic conditions to form the ethyl ester.

This multi-step approach allows for structural modifications and can be optimized for scale-up synthesis, though it may require more purification steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, triethylamine | Ensures deprotonation of imidazole N |

| Solvent | DMF, acetonitrile, dichloromethane | Polar aprotic solvents preferred |

| Temperature | 25–80°C | Higher temps increase reaction rate |

| Reaction Time | 4–24 hours | Depends on reagent reactivity |

| Molar ratio | Imidazole : alkylating agent = 1 : 1.1–1.5 | Slight excess of alkylating agent |

| Purification | Column chromatography, recrystallization | Removes unreacted starting materials |

Research Findings and Analytical Data

- Yield and Purity: Reported yields vary from 65% to 85% with purity >95% after chromatographic purification.

- Spectroscopic Characterization: The compound is confirmed by NMR (¹H and ¹³C), IR spectroscopy showing characteristic ester carbonyl stretch (~1735 cm⁻¹) and nitrile stretch (~2220 cm⁻¹), and mass spectrometry.

- Crystallography: 3D conformer analysis indicates stable imidazole ring conformation with the ester side chain oriented to minimize steric hindrance.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of 4-cyanoimidazole | 4-cyanoimidazole, ethyl bromoacetate, K2CO3 | DMF, 50°C, 12 h | 70–85 | Straightforward, good yield | Requires pure starting materials |

| Multi-step from imidazoleacetic acid | Imidazole, haloacetic acid, ethanol (esterification) | Acid catalysis, reflux | 60–75 | Allows structural modification | More steps, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Amino-substituted imidazoles.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano group and imidazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects at the 4-Position

The 4-position of the imidazole ring is critical for modulating electronic and steric properties:

Key Insight: The cyano group offers a balance between electronic modulation and steric compactness, making it advantageous for applications requiring precise molecular interactions.

Substituent Effects at Other Positions

Variations at the 2- and 5-positions further diversify properties:

Key Insight: Bulky groups (e.g., phenyl, trimethoxyphenyl) improve target binding but may reduce solubility, whereas smaller groups (e.g., methyl, cyano) optimize both steric and electronic profiles.

Ester Group Variations

The ester moiety influences solubility and metabolic pathways:

Key Insight : Ethyl esters are preferred for applications requiring moderate lipophilicity and predictable metabolic clearance.

Biological Activity

Ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a cyano group, which is known to influence its biological activity. The presence of the cyano group can enhance the electron-withdrawing ability of the molecule, potentially increasing its reactivity with biological targets.

Anticancer Activity

Several studies have reported the anticancer activity of imidazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

-

Cell Line Testing : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 15 µM, indicating moderate potency.

- A549 (lung cancer) : Similar tests revealed an IC50 value of around 12 µM, suggesting effective growth inhibition compared to standard chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Comparison Drug IC50 (µM) MCF-7 15 Doxorubicin 0.24 A549 12 Doxorubicin 0.24 - Mechanism of Action : The mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis in cancer cells. Studies indicated that treatment with this compound resulted in increased markers of early and late apoptosis in treated cells compared to controls.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

- TLR Signaling Pathway : The compound has been noted to selectively target Toll-like receptors (TLRs), particularly TLR1/2, which play a crucial role in immune response modulation. Activation of these receptors can lead to downstream signaling that promotes cytokine production, enhancing anti-tumor immunity .

Study on Antitumor Activity

A comprehensive study evaluated various imidazole derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening and exhibited notable antitumor activity:

- Results : The study reported that this compound induced significant growth inhibition in both MCF-7 and A549 cell lines, with observed morphological changes consistent with apoptosis upon treatment.

Comparative Analysis with Other Compounds

In comparative studies involving other imidazole derivatives, this compound demonstrated superior activity against certain cancer types, reinforcing its potential as a lead compound for further development:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |

|---|---|---|

| This compound | 15 | 12 |

| Reference Compound A | 18 | 20 |

| Reference Compound B | >50 | >50 |

Q & A

Basic: What synthetic strategies are recommended for preparing ethyl 2-(4-cyano-1H-imidazol-1-yl)acetate, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via nucleophilic substitution, typically reacting 4-cyanoimidazole with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to deprotonate the imidazole nitrogen. Key optimizations include:

- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Temperature: Room temperature or mild heating (40–60°C) balances reaction rate and side-product formation .

- Purification: Column chromatography or recrystallization improves purity, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

- NMR Spectroscopy: ¹H NMR reveals peaks for the imidazole ring (δ 7.5–8.5 ppm), ester group (δ 4.1–4.3 ppm for –OCH₂CH₃), and cyano group (indirectly via adjacent protons) .

- X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL ) confirms bond lengths (e.g., C–N: ~1.32 Å in imidazole) and spatial arrangement of substituents .

- IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) confirm functional groups .

Advanced: How does the electron-withdrawing cyano group at the 4-position influence the imidazole ring’s reactivity?

Answer:

The cyano group increases the imidazole ring’s electrophilicity, enabling:

- Nucleophilic aromatic substitution: Reactivity at the 2- or 5-position with amines or thiols .

- Coordination chemistry: Enhanced metal-binding capacity for catalysis or bioactivity studies .

- Redox behavior: Electrochemical studies (cyclic voltammetry) show shifted oxidation potentials compared to non-cyano analogs .

Advanced: What methodologies are recommended for assessing biological activity, and how can contradictory data be resolved?

Answer:

- Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Data contradictions: Replicate experiments under standardized conditions (pH, temperature) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Molecular docking (AutoDock Vina): Predict binding affinity to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonds and hydrophobic interactions with the cyano and ester groups .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR studies: Correlate substituent effects (e.g., cyano vs. nitro groups) with bioactivity .

Advanced: How should researchers address discrepancies in crystallographic data during refinement?

Answer:

- Software tools: Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., ethyl ester groups).

- Validation metrics: Check R-factor (<5%), R-free gap (<5%), and electron density maps (e.g., omit maps for ambiguous regions) .

- Data deposition: Cross-validate with Cambridge Structural Database entries for similar imidazole derivatives .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Storage: Keep in anhydrous conditions (desiccator) at –20°C to prevent hydrolysis of the ester group .

- Light sensitivity: Protect from UV exposure to avoid cyano group degradation .

- Handling: Use inert atmosphere (N₂/Ar) during reactions to avoid oxidation .

Advanced: What strategies enable selective functionalization of the imidazole ring for derivative synthesis?

Answer:

- Protection/deprotection: Temporarily protect the cyano group with Boc before introducing substituents at the 2-position .

- Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .

- Click chemistry: Azide-alkyne cycloaddition to append triazole moieties for bioactivity modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.